1,2,4,5-Benzenetetracarboxylic dianhydride-d2

Catalog No.
S735365
CAS No.
106426-63-5
M.F
C10H2O6
M. Wt
220.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4,5-Benzenetetracarboxylic dianhydride-d2

CAS Number

106426-63-5

Product Name

1,2,4,5-Benzenetetracarboxylic dianhydride-d2

IUPAC Name

4,8-dideuteriofuro[3,4-f][2]benzofuran-1,3,5,7-tetrone

Molecular Formula

C10H2O6

Molecular Weight

220.13 g/mol

InChI

InChI=1S/C10H2O6/c11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-2H/i1D,2D

InChI Key

ANSXAPJVJOKRDJ-QDNHWIQGSA-N

SMILES

C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O

Canonical SMILES

C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O

Isomeric SMILES

[2H]C1=C2C(=C(C3=C1C(=O)OC3=O)[2H])C(=O)OC2=O

Isotopic Labeling Studies:

BTDA-d2 is isotopically enriched with deuterium (D), a stable isotope of hydrogen. This specific property makes it a valuable tool in isotopic labeling studies. In these studies, BTDA-d2 is incorporated into molecules or materials, allowing researchers to track their movement, reactions, and interactions within a system using techniques like mass spectrometry . The presence of deuterium alters the molecule's mass slightly, enabling researchers to distinguish between the labeled and unlabeled molecules in the complex mixture. This information is crucial for understanding reaction mechanisms, metabolic pathways, and other fundamental processes in various scientific fields, including:

  • Chemistry: Studying reaction mechanisms and kinetics .
  • Biochemistry: Tracing metabolic pathways and understanding protein function .
  • Material Science: Investigating the structure and properties of materials .

Polyimide Synthesis:

BTDA-d2 is a crucial building block in the synthesis of deuterated polyimides. Polyimides are a class of polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. By incorporating BTDA-d2, researchers can create polyimides with specific properties tailored for various applications, including:

  • Electronics: As insulating materials in electronic devices due to their excellent electrical properties .
  • Membranes: For gas separation and filtration processes due to their selective permeability .
  • Aerospace: As lightweight and high-strength materials in aircraft and spacecraft due to their exceptional thermal stability .

Solid-State NMR Spectroscopy:

BTDA-d2 can be used as a probe molecule in solid-state nuclear magnetic resonance (NMR) spectroscopy. This technique allows researchers to study the structure and dynamics of molecules in solid-state materials. The specific properties of BTDA-d2, including its symmetry and well-defined structure, make it a valuable tool for understanding the local environment and interactions of other molecules within the solid-state matrix .

Additional Applications:

Beyond the mentioned applications, BTDA-d2 is also explored in other research areas, such as:

  • Drug discovery: As a potential building block for new drug candidates due to its unique properties .
  • Sensor development: For the development of chemical sensors due to its ability to interact with specific molecules .

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(~2~H_2_)-1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone

Dates

Modify: 2023-08-15

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